1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)
CAS No.: 117799-57-2
Cat. No.: VC20866562
Molecular Formula: C6H14Cl2N2OPt
Molecular Weight: 396.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117799-57-2 |
|---|---|
| Molecular Formula | C6H14Cl2N2OPt |
| Molecular Weight | 396.2 g/mol |
| IUPAC Name | 3,4-diaminocyclohexan-1-ol;platinum(2+);dichloride |
| Standard InChI | InChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | XHRRXEIHBNWKKZ-UHFFFAOYSA-L |
| Isomeric SMILES | C1CC(C(CC1O)N)N.Cl[Pt]Cl |
| SMILES | C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2] |
| Canonical SMILES | C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2] |
Introduction
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) is a platinum-based compound with significant interest in scientific research, particularly in the fields of cancer treatment, catalysis, and material science. Its unique structure and properties make it a valuable compound for various applications.
Synthesis and Preparation
The synthesis of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) typically involves the reaction of 1,2-diaminocyclohexane with platinum(II) chloride in a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis with optimized conditions for higher yields and purity, utilizing advanced purification techniques like recrystallization and chromatography.
Scientific Research Applications
This compound has several applications in scientific research:
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Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
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Biology: Studied for interactions with biological molecules and potential therapeutic uses.
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Medicine: Investigated for anticancer properties and potential use in chemotherapy.
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Industry: Utilized in material science for developing advanced materials.
Mechanism of Action
The mechanism of action involves interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to DNA adducts that interfere with DNA replication and transcription, resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) is compared to other platinum-based compounds like cisplatin, oxaliplatin, and carboplatin. It is unique due to its structural features, which contribute to its distinct reactivity and biological activity. Its ability to form stable complexes with various ligands and enhanced solubility make it valuable in research and therapeutic applications.
Anticancer Activity
Platinum complexes, including those with the 1,2-diaminocyclohexane ligand, have shown anticancer activity in cell lines with acquired cisplatin resistance. These complexes can bypass cisplatin resistance and exhibit cytotoxicity comparable to oxaliplatin .
Data and Research Findings
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